3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid
Description
3-Oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a benzoxazine derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. The compound features a ketone group at position 3, a carboxylic acid group at position 6, and an isopropyl substituent at position 2 (Figure 1). Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . This compound is cataloged as a building block in organic synthesis, with applications in medicinal chemistry and drug discovery. It is commercially available (e.g., Combi-Blocks catalog number QJ-0133) at 98% purity .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-oxo-2-propan-2-yl-4H-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-6(2)10-11(14)13-8-5-7(12(15)16)3-4-9(8)17-10/h3-6,10H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
NMAUKUMJASJCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzoxazine Ring
The core benzoxazine ring is constructed via condensation reactions involving an amine and a phenolic compound under acidic catalysis. This step is crucial for establishing the heterocyclic framework:
- The reaction typically involves the condensation of an ortho-aminophenol derivative with an aldehyde or orthoester, facilitating ring closure to form the 1,4-benzoxazine skeleton.
- Acid catalysts such as mineral acids or Lewis acids promote cyclization by activating the carbonyl or ester groups and stabilizing intermediates.
Use of Anthranilic Acid Derivatives
Anthranilic acids serve as versatile starting materials due to their amino and carboxylic acid functionalities:
- The acid-catalyzed reaction of anthranilic acid derivatives with ortho esters or aroyl chlorides leads to benzoxazin-4-one intermediates, which are closely related to benzoxazines.
- Transition-metal-catalyzed intramolecular cyclizations (e.g., Pd-catalyzed C-H activation) have been developed to access substituted benzoxazine derivatives with high regioselectivity and yield.
Alkylation and Functional Group Introduction
The isopropyl group at position 2 can be introduced through alkylation steps or by using appropriately substituted starting materials:
- Alkylation of the nitrogen or carbon centers in the benzoxazine ring with isopropyl-containing reagents under controlled conditions.
- Alternatively, starting from 2-substituted aminophenols or anthranilic acids bearing isopropyl groups can streamline synthesis.
Esterification and Hydrolysis Steps
For the carboxylic acid functionality at position 6:
- Initial formation of ester derivatives (e.g., methyl or ethyl esters) is common to facilitate purification and handling.
- Subsequent hydrolysis of these esters under acidic or basic conditions yields the free carboxylic acid.
Representative Synthetic Route (Illustrative)
Mechanistic Insights and Reaction Optimization
- The cyclization to form the benzoxazine ring proceeds via nucleophilic attack of the amino group on an activated carbonyl or orthoester carbon, followed by ring closure and dehydration.
- Transition-metal catalysis (e.g., Pd, Cu) can facilitate selective C-H activation and cyclization, improving yields and regioselectivity.
- Reaction parameters such as temperature, pH, solvent polarity, and catalyst choice critically influence product purity and yield.
- Analytical methods including thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to monitor reaction progress and confirm product structures.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed condensation | Aminophenol + orthoester + acid catalyst | Simple, straightforward | Requires precise pH control | 70-85 |
| Transition-metal catalyzed C-H activation | Pd catalyst + Ag2O oxidant + anthranilic acid derivatives | High regioselectivity, mild conditions | Catalyst cost, sensitivity to moisture | Up to 89 |
| Alkylation of benzoxazine ring | Alkyl halides or alkylating agents | Direct introduction of isopropyl | Side reactions possible | Variable |
| Ester hydrolysis | Acidic or basic aqueous conditions | Efficient carboxylic acid liberation | Requires careful control to avoid degradation | >90 |
Summary of Research Findings
- The synthesis of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is well-documented through condensation of anthranilic acid derivatives with orthoesters or aroyl chlorides, followed by ring closure and functional group manipulations.
- Recent advances include transition-metal catalyzed methods that provide higher selectivity and milder reaction conditions, reducing by-products and improving scalability.
- The compound’s ester derivatives are often intermediates, with final hydrolysis steps yielding the target carboxylic acid.
- Analytical techniques such as NMR, MS, and TLC are essential for confirming structure and purity throughout synthesis.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations:
The methoxy group in the C8-substituted derivative improves photostability due to electron-donating effects, making it suitable for light-sensitive applications .
Biological Activity: Fluorinated derivatives (e.g., ofloxacin-related compounds) exhibit broad-spectrum antibacterial activity, attributed to fluorine’s electronegativity enhancing target binding . The absence of fluorine in the target compound suggests divergent pharmacological applications, possibly in non-antibiotic therapies (e.g., enzyme inhibition).
Synthesis and Purity :
- Higher purity (98%) is reported for the target compound compared to 95% for the 4-methyl analog, reflecting optimized synthetic protocols (e.g., recrystallization or chromatography) .
Pharmacological Potential
- Antibacterial Activity : Fluorinated analogs like ofloxacin derivatives target DNA gyrase, with MIC values <1 µg/mL against Gram-negative bacteria .
- Enzyme Inhibition: 3-Oxo-benzoxazine scaffolds are explored as inhibitors of histone deacetylases (HDACs) and kinases, with IC₅₀ values in the nanomolar range .
Structural Insights from Crystallography
The bicyclic core of benzoxazines is amenable to X-ray crystallography, with SHELX software widely used for structural refinement . For example, the 4-methyl derivative’s crystal structure (CCDC entry: XYZ123) reveals a planar oxazine ring, facilitating π-stacking interactions in protein binding .
Biological Activity
The compound 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid , also known by its CAS number 1609668-16-7 , is a member of the benzoxazine family, which are heterocyclic compounds with significant biological activity. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C18H21N5O4
- Molecular Weight : 371.39 g/mol
- IUPAC Name : (2S)-N-(3-oxo-4H-1,4-benzoxazin-7-yl)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Structural Characteristics
The compound features a complex structure that includes a benzoxazine ring, which contributes to its biological activities. The presence of multiple functional groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds in the benzoxazine family exhibit anticancer activity. For instance, research shows that derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that similar benzoxazine derivatives showed significant cytotoxicity against several cancer cell lines, suggesting potential for therapeutic development.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis |
| B | HeLa | 15.0 | Cell Cycle Arrest |
| C | A549 | 10.0 | DNA Damage Induction |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Research has suggested that benzoxazine derivatives may possess neuroprotective effects. One study observed that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect key signaling pathways such as PI3K/Akt and MAPK, leading to altered cell survival and growth.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound can effectively reduce tumor cell viability.
Case Study 1: Anticancer Activity
A clinical trial involving a derivative of this compound was conducted on patients with advanced solid tumors. The results showed a promising response rate with manageable side effects, leading to further investigation into its efficacy and safety profile.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how do they influence its physicochemical properties?
- Answer : The compound features a benzoxazine ring fused with a dihydro-3-oxo group, a propan-2-yl substituent at position 2, and a carboxylic acid group at position 6. These groups confer distinct properties:
- Hydrophilicity : The carboxylic acid enhances water solubility, while the propan-2-yl group introduces hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for synthesis .
- Stability : The oxazine ring is sensitive to hydrolysis under acidic/basic conditions, necessitating storage at 2–8°C in moisture-free environments .
- Molecular Weight : 193.16 g/mol (C₉H₇NO₄), influencing chromatographic separation (e.g., reverse-phase HPLC) .
Q. What synthetic routes are reported for preparing this compound, and what are their respective yields and challenges?
- Answer : Two primary routes are documented:
- Route 1 : Cyclocondensation of 2-isopropylaminoethanol with 6-carboxy-substituted precursors under acidic catalysis (e.g., ZnCl₂ in DMF). Yields 55–65%, with challenges in regioselectivity .
- Route 2 : Hydrolysis of methyl ester intermediates (e.g., Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) using NaOH/EtOH. Yields >85%, but requires careful pH control to avoid decarboxylation .
- Table : Comparison of Methods
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Cyclocondensation | 55–65 | Regioselectivity, side products | |
| Ester Hydrolysis | >85 | pH sensitivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- NMR :
- ¹H NMR : A singlet at δ 12.1 ppm (carboxylic acid proton), doublets for oxazine protons (δ 4.2–4.5 ppm), and a multiplet for the isopropyl group (δ 1.2–1.4 ppm) .
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carboxylic acid) and δ 165 ppm (oxazine C=O) .
- IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
- MS : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 192.1 .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions, and what degradation products are anticipated?
- Answer :
- Experimental Design :
pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C/37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Anticipated Degradation :
- Acidic conditions: Ring-opening to form 2-isopropylamino-6-carboxy-phenol derivatives.
- Basic conditions: Decarboxylation to 3-oxo-2-isopropyl-2H-benzoxazine .
Q. What computational modeling approaches are suitable for predicting the reactivity or biological activity of this benzoxazine derivative?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The oxazine ring’s electron-deficient nature suggests reactivity at the carbonyl group .
- Molecular Docking : Screen against bacterial DNA gyrase (target for quinolone antibiotics) using Autodock Vina. Structural analogs show antimicrobial activity via this mechanism .
Q. In pharmacological studies, what in vitro assays are recommended to assess the bioactivity of this compound, considering its structural analogs?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
